Pyridoxylidene-L-isoleucine Potassium Salt
Overview
Description
Pyridoxylidene-L-isoleucine Potassium Salt: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in various scientific applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound is typically synthesized through a series of chemical reactions involving the combination of pyridoxylidene and L-isoleucine under specific conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of Pyridoxylidene-L-isoleucine Potassium Salt involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The production typically takes place in specialized chemical manufacturing facilities equipped with advanced technology and safety measures.
Chemical Reactions Analysis
Types of Reactions: : Pyridoxylidene-L-isoleucine Potassium Salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : The reactions often involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The conditions for these reactions typically include controlled temperatures, specific pH levels, and the presence of catalysts.
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications.
Scientific Research Applications
Pyridoxylidene-L-isoleucine Potassium Salt is widely used in scientific research due to its unique properties and versatility. It is employed in:
Chemistry: : As a reagent in organic synthesis and chemical analysis.
Biology: : In studying enzyme mechanisms and metabolic pathways.
Medicine: : In drug development and pharmaceutical research.
Industry: : In the production of biochemicals and biotechnological applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and other biomolecules, influencing various biochemical processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Pyridoxylidene-L-isoleucine Potassium Salt is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Pyridoxylidene-L-valine Potassium Salt
Pyridoxylidene-L-phenylalanine Potassium Salt
Pyridoxylidene-L-leucine Potassium Salt
These compounds share similarities in their core structure but differ in their side chains, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
potassium;(2S,3S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPFDWBPBZUOO-DERRGAHOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19KN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659943 | |
Record name | Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57212-58-5 | |
Record name | Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.